1-(3-Methylbutyl)-3-nitro-1H-pyrazole
Overview
Description
1-(3-Methylbutyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of nitro-substituted pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a nitro group (-NO2) at the 3-position and a 3-methylbutyl group attached to the 1-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylbutyl)-3-nitro-1H-pyrazole can be synthesized through various synthetic routes. One common method involves the nitration of 1-(3-methylbutyl)-1H-pyrazole using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbutyl)-3-nitro-1H-pyrazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or nitrates using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles under different reaction conditions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrates
Reduction: Amino derivatives
Substitution: Substituted pyrazoles
Scientific Research Applications
1-(3-Methylbutyl)-3-nitro-1H-pyrazole has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interaction of pyrazole derivatives with biological targets.
Medicine: It has potential therapeutic applications, such as anti-inflammatory, analgesic, and antipyretic properties.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism by which 1-(3-Methylbutyl)-3-nitro-1H-pyrazole exerts its effects involves the interaction with molecular targets and pathways. The nitro group plays a crucial role in the biological activity of the compound, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, leading to downstream signaling events.
Pathways: The compound may modulate signaling pathways related to inflammation, pain, and fever.
Comparison with Similar Compounds
1-(2-methylpropyl)-3-nitro-1H-pyrazole
1-(4-methylpentyl)-3-nitro-1H-pyrazole
1-(3-methylbutyl)-1H-pyrazole (without nitro group)
1-(3-methylbutyl)-3-chloro-1H-pyrazole
Properties
IUPAC Name |
1-(3-methylbutyl)-3-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-7(2)3-5-10-6-4-8(9-10)11(12)13/h4,6-7H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMHKTSLLIWLKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC(=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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